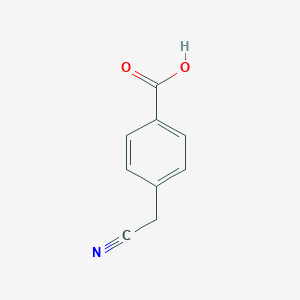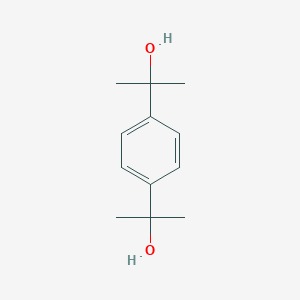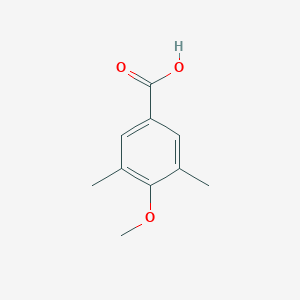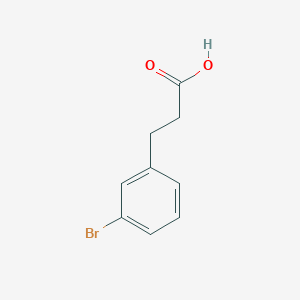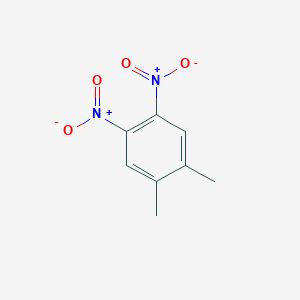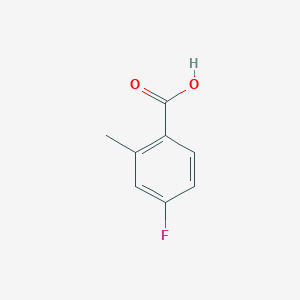
4-氟-2-甲基苯甲酸
概述
描述
4-Fluoro-2-methylbenzoic acid is a chemical compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 . It is a solid substance that appears as a white to light yellow crystal powder .
Synthesis Analysis
The synthesis of 4-Fluoro-2-methylbenzoic acid involves a two-step process . The first step involves the reaction of m-fluorotoluene with acetyl chloride in the presence of anhydrous aluminum trichloride. The second step involves the addition of sodium hypochlorite to the organic phase of the previous step .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-methylbenzoic acid consists of a benzene ring substituted with a fluorine atom, a methyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis
4-Fluoro-2-methylbenzoic acid is a solid at 20 degrees Celsius . It has a melting point range of 172.0 to 176.0 degrees Celsius . It is insoluble in water but soluble in methanol .科学研究应用
用于甲烷生成共生研究
厌氧污水污泥被富集了含有甲烷生成菌的m-甲基苯酚降解共生群落,然后暴露于6-氟-3-甲基苯酚。这导致4-羟基-2-甲基苯甲酸的积累,这是m-甲基苯酚的代谢产物。该研究突出了降解途径中的一个新的去甲基化步骤,有助于理解甲烷生成共生体的代谢过程(Londry & Fedorak, 1993)。
视黄醇X受体的PET成像
使用2-氟-4-甲基苯甲酸合成的氟-18标记的贝沙罗汀类似物已经开发用于视黄醇X受体的PET成像。这些化合物在研究与视黄醇受体相关的分子过程中很有用(Wang et al., 2014)。
药物代谢中的分子轨道和经验方法
一项研究使用了各种取代苯甲酸,包括4-氟-2-甲基苯甲酸,来研究大鼠体内化合物的代谢命运。这项研究有助于理解影响药物代谢的理化性质(Ghauri et al., 1992)。
新化合物的合成
合成了4-氨基-2-氟-N-甲基苯甲酰胺,其中涉及2-氟-4-硝基苯甲酸,展示了其在创造具有潜在应用的新化学化合物方面的实用性(Xu et al., 2013)。
杂环支架的固相合成
4-氯-2-氟-5-硝基苯甲酸已被用作固相合成各种含氮杂环的构建块。这展示了该化合物在创造结构多样且在生物学上重要的分子中的作用(Křupková等,2013)。
Na+/H+抗转运体抑制剂的合成
关于苯甲酰胍作为Na+/H+交换抑制剂的合成研究已利用了4-氟-2-甲基苯甲酸。这突出了其在开发治疗急性心肌梗死等疾病的重要性(Baumgarth et al., 1997)。
取代2-氨甲基苯并咪唑的合成
树脂结合的4-氟-3-硝基苯甲酸已被用于合成取代的1,2-二氨基苯,导致苯并咪唑的产生。这项研究有助于开发药物化学中的新化合物(Kilburn et al., 2000)。
氟苯甲酸生物降解研究
关于特定微生物对氟苯甲酸的生物降解研究使用了2-和4-氟苯甲酸。这项研究有助于理解氟化合物的环境影响和生物降解途径(Boersma et al., 2004)。
杀虫化合物的合成
从4-氟-3-苯氧基苯甲酸出发,研究了含有苯氧基氟苯基团的某些1,3,4-噁二唑的合成,用于潜在的杀虫应用(Mohan等,2004)。
有机太阳能电池的开发
4-卤苯甲酸,包括4-氟苯甲酸,已被应用于修饰聚(3,4-乙二氧基噻吩):聚(苯乙烯磺酸)以用于高效率有机太阳能电池(Tan et al., 2016)。
安全和危害
4-Fluoro-2-methylbenzoic acid is classified as causing skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Protective equipment such as gloves and eye/face protection should be worn when handling this chemical .
属性
IUPAC Name |
4-fluoro-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXOONIQRUZGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397486 | |
| Record name | 4-Fluoro-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methylbenzoic acid | |
CAS RN |
321-21-1 | |
| Record name | 4-Fluoro-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Fluoro-2-methylbenzoic acid in the synthesis of Na+/H+ exchanger inhibitors?
A1: 4-Fluoro-2-methylbenzoic acid (7 in the paper) serves as a crucial starting material for synthesizing a series of (2-methyl-5-(methylsulfonyl)benzoyl)guanidine derivatives, which exhibit inhibitory activity against the Na+/H+ exchanger (NHE). [] The researchers utilized a directed ortho metalation technique with 4-Fluoro-2-methylbenzoic acid, employing the carboxylic acid group as the directing group. This approach enabled the introduction of various substituents in the molecule, ultimately leading to the development of potent and selective NHE inhibitors.
Q2: How does the structure of the synthesized compounds relate to their activity as NHE inhibitors?
A2: The research emphasizes the importance of the 2-methyl substituent and modifications at the 4-position of the benzene ring for potent NHE inhibition. [] Compounds with a 2-methyl group consistently demonstrated higher in vitro activity compared to their demethylated counterparts. This increased potency is attributed to the conformational restriction imposed by the 2-methyl group on the acylguanidine chain, which is crucial for interaction with the NHE target. Furthermore, substitutions at the 4-position were extensively explored, revealing that the volume of the substituent significantly influenced inhibitory activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

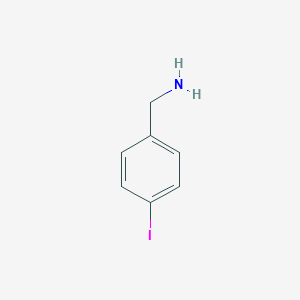
![4-[(Methylamino)methyl]benzoic acid](/img/structure/B181655.png)
